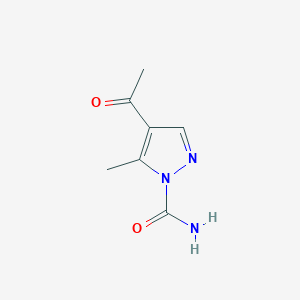

4-Acetyl-5-methylpyrazole-1-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-acetyl-5-methylpyrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(5(2)11)3-9-10(4)7(8)12/h3H,1-2H3,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYLIGJBIAKSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution of Pyrazole Chemistry in Heterocyclic Compounds Research

The journey of pyrazole (B372694) chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole" to describe this class of compounds. evitachem.combldpharm.com A significant early milestone was the synthesis of pyrazole itself in 1889 by Eduard Buchner. evitachem.com One of the classical and most fundamental methods for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the condensation of β-diketones with hydrazines. bldpharm.commdpi.com For instance, the reaction of acetylacetone (B45752) with hydrazine (B178648) yields 3,5-dimethylpyrazole (B48361). bldpharm.com

Over the decades, the synthesis of pyrazole derivatives has evolved significantly. Researchers have developed numerous methods, including reactions of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, and 1,3-dipolar cycloadditions. mdpi.com Modern synthetic strategies often focus on efficiency and sustainability, employing techniques like nano-ZnO catalysis, ultrasound and microwave-assisted reactions, and one-pot multicomponent reactions to achieve high yields and shorter reaction times. evitachem.commdpi.comthieme-connect.de

The significance of pyrazoles in heterocyclic chemistry is underscored by their widespread presence in various biologically active molecules and functional materials. nih.govnih.gov This has driven continuous research into their chemical properties and the development of novel synthetic routes. nih.govresearchgate.net The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique chemical reactivity and has made it a privileged scaffold in medicinal chemistry and agrochemicals. evitachem.comnih.gov

Significance of the Pyrazole Carboxamide Moiety in Advanced Chemical Systems

The pyrazole (B372694) carboxamide moiety, which combines the pyrazole ring with a carboxamide functional group, is a critical pharmacophore in the design of advanced chemical systems. This structural motif is found in a wide array of compounds with significant biological activities.

In the realm of medicinal chemistry , pyrazole carboxamides have demonstrated a broad therapeutic potential. They are investigated for their roles as:

Anticancer agents: Certain pyrazole carboxamide derivatives have shown the ability to inhibit tumor cell growth and are being explored as potential treatments for various cancers, including prostate cancer. bldpharm.comnih.govacs.org For example, some derivatives have been found to block the expression of Prostate-Specific Antigen (PSA). bldpharm.com

Anthelmintic agents: Novel 1-methyl-1H-pyrazole-5-carboxamide derivatives have exhibited potent activity against parasitic nematodes like Haemonchus contortus. mdpi.comnih.gov

Analgesics: Pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased μ-opioid receptor agonists, presenting a new strategy for pain relief with potentially fewer side effects than traditional opioids. nih.gov

Anti-Alzheimer's agents: Researchers have synthesized pyrazole-5-carboxamides as inhibitors of the receptor for advanced glycation end products (RAGE), which is implicated in Alzheimer's disease. acs.org

In the field of agrochemicals , the pyrazole carboxamide scaffold is integral to the development of modern pesticides. nih.gov These compounds have shown efficacy as both:

Insecticides: They are used to control a variety of insect pests, including those that are resistant to other classes of insecticides. nih.govnih.gov

Fungicides: Pyrazole carboxamides are effective against a range of fungal plant pathogens, such as Rhizoctonia solani, which causes rice sheath blight. nih.govstenutz.eunih.gov The mechanism of action for some of these fungicides involves the inhibition of succinate (B1194679) dehydrogenase (Complex II) in the fungal respiratory chain. stenutz.eunih.gov

The versatility of the pyrazole carboxamide moiety allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and physical properties of the resulting molecules for specific applications. evitachem.com

Computational Chemistry and Theoretical Investigations of Pyrazole Carboxamides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are fundamental for obtaining a reliable molecular geometry, which serves as the basis for further property predictions.

The initial step in the computational analysis of 4-Acetyl-5-methylpyrazole-1-carboxamide involves geometry optimization. This process uses DFT methods, commonly employing a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the molecule's most stable three-dimensional conformation, corresponding to the lowest energy state on the potential energy surface acu.edu.in. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Table 1: Example of Optimized Geometrical Parameters (Hypothetical) This table illustrates typical parameters that would be obtained from a DFT geometry optimization of 4-Acetyl-5-methylpyrazole-1-carboxamide.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Acetyl) | ~1.23 Å |

| Bond Length | C=O (Carboxamide) | ~1.25 Å |

| Bond Length | N-H (Carboxamide) | ~1.01 Å |

| Bond Angle | C-C-O (Acetyl) | ~120.5° |

| Dihedral Angle | C(ring)-C(ring)-C(acetyl)-O(acetyl) | ~178.0° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Following geometry optimization, DFT can be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are performed to complement experimental data, aiding in the structural confirmation of the synthesized compound acu.edu.in.

Similarly, the calculation of vibrational frequencies provides a theoretical Fourier-transform infrared (FT-IR) spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups within the molecule, such as the stretching frequencies of the C=O bonds in the acetyl and carboxamide moieties, and the N-H bond of the carboxamide group nih.gov. Comparing theoretical spectra with experimental results helps validate the computed structure researchgate.net.

Table 2: Example of Predicted Vibrational Frequencies (Hypothetical) This table shows representative data expected from a vibrational frequency calculation for 4-Acetyl-5-methylpyrazole-1-carboxamide.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Carboxamide) | Stretching | ~3450 |

| C-H (Methyl) | Asymmetric Stretching | ~3010 |

| C=O (Acetyl) | Stretching | ~1715 |

| C=O (Carboxamide) | Stretching | ~1680 |

| C=N (Pyrazole) | Stretching | ~1550 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity malayajournal.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity malayajournal.org. A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to promote an electron from the HOMO to the LUMO nih.gov. FMO analysis also allows for the calculation of various chemical reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which quantify the molecule's reactive tendencies acu.edu.in.

Table 3: Example of Calculated FMO Parameters and Chemical Descriptors (Hypothetical) This table presents typical quantum chemical descriptors derived from FMO analysis for 4-Acetyl-5-methylpyrazole-1-carboxamide.

| Parameter | Equation | Value (eV) |

| E_HOMO | - | -6.50 |

| E_LUMO | - | -1.75 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.75 |

| Ionization Potential (I) | -E_HOMO | 6.50 |

| Electron Affinity (A) | -E_LUMO | 1.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.375 |

| Electrophilicity (ω) | μ² / 2η | 3.82 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack nih.gov. The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials researchgate.net.

Typically, red-colored regions indicate a negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions denote a positive potential, indicating electron-poor areas that are prone to nucleophilic attack. Green areas represent neutral potential acu.edu.in. For 4-Acetyl-5-methylpyrazole-1-carboxamide, the oxygen atoms of the acetyl and carboxamide groups are expected to be the most electron-rich (red) sites, while the hydrogen atom of the carboxamide N-H group would be the most electron-poor (blue) site, identifying them as key locations for intermolecular interactions like hydrogen bonding nih.gov.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal lattice nih.gov. By partitioning the crystal electron density, a unique molecular surface is generated for the molecule of interest. Various properties, such as the normalized contact distance (d_norm), can be mapped onto this surface.

Molecular Docking for Ligand-Target Binding Modes (Chemical Interaction Analysis)

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as 4-Acetyl-5-methylpyrazole-1-carboxamide, binds to the active site of a macromolecular target, typically a protein nih.gov. This technique is fundamental in drug discovery for predicting the binding affinity and orientation of a compound, providing insights into its potential biological activity researchgate.net.

The process involves placing the ligand into the binding pocket of a protein with a known 3D structure. Docking algorithms then sample numerous orientations and conformations of the ligand, calculating a scoring function to estimate the binding energy for each pose nih.gov. The results reveal the most probable binding mode and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site researchgate.net. This analysis can guide the design of more potent and selective analogues.

Table 4: Example of Molecular Docking Results (Hypothetical) This table illustrates a potential outcome from a molecular docking study of 4-Acetyl-5-methylpyrazole-1-carboxamide with a hypothetical protein kinase target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Protein Kinase XYZ | -8.5 | Leu83, Val91, Ala103 | Hydrophobic Interaction |

| Lys85 | Hydrogen Bond (with Acetyl C=O) | ||

| Asp145 | Hydrogen Bond (with Carboxamide N-H) |

Theoretical Studies on Tautomerism and Prototropic Equilibria

The phenomenon of tautomerism is a significant characteristic of many pyrazole (B372694) derivatives, involving the migration of a proton between two or more sites within the molecule, leading to a dynamic equilibrium between different structural isomers known as tautomers. This prototropic equilibrium is crucial in understanding the chemical behavior and biological activity of these compounds. encyclopedia.pub Computational chemistry, particularly through the application of quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the tautomeric preferences of pyrazole systems. eurasianjournals.comeurasianjournals.com

Theoretical studies on substituted pyrazoles have revealed that the relative stability of different tautomers is highly dependent on the nature and position of the substituents on the pyrazole ring. nih.gov For pyrazoles with substituents at the 3(5)-position, a tautomeric equilibrium exists where the substituent can be located at either the 3- or 5-position of the pyrazole ring. The electronic properties of the substituents play a pivotal role in determining the position of this equilibrium.

Furthermore, the solvent environment can also impact the tautomeric equilibrium. Theoretical calculations often consider both the gas phase and the presence of solvents to provide a more accurate picture of the tautomeric preferences under different conditions. nih.gov For instance, water molecules have been shown to lower the energetic barriers between tautomers by forming hydrogen bonds. nih.gov

Below is an illustrative table showing the kind of data that can be obtained from DFT calculations on the relative energies of pyrazole tautomers, based on findings for substituted pyrazoles.

| Tautomer | Substituent at C3 | Substituent at C5 | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |

| Tautomer A | Electron-donating group | H | 0 (more stable) | 0.2 |

| Tautomer B | H | Electron-donating group | 1.5 | 1.3 |

| Tautomer C | Electron-withdrawing group | H | 2.1 | 1.8 |

| Tautomer D | H | Electron-withdrawing group | 0 (more stable) | -0.1 |

Note: This table is a generalized representation based on published data for various pyrazole derivatives and does not represent actual calculated values for 4-Acetyl-5-methylpyrazole-1-carboxamide.

Computational Prediction of Chemical Reactivity Descriptors

Computational quantum chemistry provides a powerful framework for the prediction of various molecular properties that describe the chemical reactivity of a compound. For pyrazole carboxamides, these reactivity descriptors offer insights into their behavior in chemical reactions and their potential interactions with biological targets. eurasianjournals.com Density Functional Theory (DFT) is a widely used method to calculate these descriptors, which are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of a molecule's reactivity. These include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ2 / (2η). asrjetsjournal.org

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule. asrjetsjournal.org

While specific DFT calculations for 4-Acetyl-5-methylpyrazole-1-carboxamide are not available, studies on other pyrazole derivatives have demonstrated the utility of these descriptors in understanding their reactivity. For example, a computational study on a pyrazole carbaldehyde derivative calculated these reactivity descriptors to establish trends and predict reactive sites within the molecule. asrjetsjournal.org

The following table illustrates the type of data that can be generated for chemical reactivity descriptors from DFT calculations, based on studies of related pyrazole compounds.

| Reactivity Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.2 |

| Electronegativity | χ | (IP + EA) / 2 | 3.85 |

| Chemical Potential | μ | -(IP + EA) / 2 | -3.85 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.65 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.80 |

Note: The values in this table are for illustrative purposes to demonstrate the output of such computational studies and are not the actual calculated values for 4-Acetyl-5-methylpyrazole-1-carboxamide.

These theoretical predictions are valuable in medicinal chemistry for the rational design of new drug candidates, as they can help in understanding the electronic aspects of drug-receptor interactions. eurasianjournals.com

Chemical Reactivity and Transformation Pathways of Pyrazole Carboxamides

Reactions at the Carboxamide Moiety

The carboxamide functional group is a versatile handle for introducing structural diversity. Its reactivity is centered around the electrophilic carbonyl carbon and the potential for substitution at the nitrogen atom.

Hydrolysis and Amide Bond Transformations

The amide bond of 4-Acetyl-5-methylpyrazole-1-carboxamide can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-acetyl-5-methyl-1H-pyrazole. libretexts.orgkhanacademy.org

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the corresponding carboxylic acid and the protonated amine. khanacademy.org

Basic hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. stackexchange.com This process is generally irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. youtube.com

Beyond simple hydrolysis, the carboxamide group can participate in transamidation reactions. For instance, treatment of N-acyl pyrazoles with nitroarenes in the presence of a reducing agent like tetrahydroxydiboron (B82485) can lead to the formation of secondary amides. masterorganicchemistry.com This suggests that the carboxamide nitrogen of 4-Acetyl-5-methylpyrazole-1-carboxamide could potentially be exchanged with other amines under appropriate conditions.

| Reaction | Reagents and Conditions | Products |

| Acid-catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Heat | 4-Acetyl-5-methyl-1H-pyrazole, Ammonia (B1221849) |

| Base-catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), Heat | Salt of 4-Acetyl-5-methyl-1H-pyrazole-1-carboxylic acid, Ammonia |

| Transamidation (example) | Nitroarene, B₂(OH)₄ | N-substituted-4-acetyl-5-methylpyrazole-1-carboxamide |

Reduction of the Carboxamide Group to Amine

The carboxamide group can be reduced to an amine, providing a pathway to introduce a methylene (B1212753) bridge and a primary amine functionality. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine.

| Reaction | Reagents and Conditions | Product |

| Reduction to Amine | 1. LiAlH₄, Anhydrous ether or THF; 2. H₂O or aqueous workup | 1-(Aminomethyl)-4-acetyl-5-methyl-1H-pyrazole |

Reactions at the Acetyl Group

The acetyl group at the 4-position of the pyrazole (B372694) ring is a key site for various chemical modifications, including oxidation and condensation reactions.

Oxidation of the Acetyl Group to Carboxylic Acid

The acetyl group can be oxidized to a carboxylic acid, a transformation that can be achieved using strong oxidizing agents. For instance, treatment of alkylbenzenes with potassium permanganate (B83412) (KMnO₄) results in the formation of benzoic acid, a reaction that is analogous to the oxidation of the acetyl group on the pyrazole ring. nih.gov This reaction typically requires heating and can be performed under neutral or alkaline conditions. The resulting pyrazole-4-carboxylic acid is a valuable intermediate for further synthetic transformations. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Oxidation to Carboxylic Acid | KMnO₄, Heat | 5-Methyl-1-carboxamoyl-1H-pyrazole-4-carboxylic acid |

Condensation Reactions Involving the Acetyl Group

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. libretexts.org In the context of 4-Acetyl-5-methylpyrazole-1-carboxamide, the acetyl group can react with aromatic aldehydes in the presence of a base (e.g., NaOH) to form α,β-unsaturated ketones, also known as chalcones. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with an active methylene compound in the presence of a weak base. nih.gov While the acetyl group itself is not an active methylene compound, it can be made to react with them under certain conditions. More relevantly, the acetyl group can undergo self-condensation or react with other ketones in an aldol-type reaction. For instance, the reaction of 4-acetyl-5-methyl-1H-pyrazole-1-carboxamide with another molecule of itself or a different ketone in the presence of a base can lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

| Reaction | Reactant | Reagents and Conditions | Product |

| Claisen-Schmidt Condensation | Aromatic aldehyde | Base (e.g., NaOH), Solvent (e.g., Ethanol) | α,β-Unsaturated ketone (Chalcone derivative) |

| Aldol Condensation | Another ketone/aldehyde | Base (e.g., NaOH) or Acid | β-Hydroxy ketone or α,β-Unsaturated ketone |

Reactions Involving the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents. The carboxamide group at the 1-position and the acetyl and methyl groups at the 4- and 5-positions, respectively, will direct incoming electrophiles.

Electrophilic Aromatic Substitution:

Nitration: The nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. For 1-substituted pyrazoles, nitration typically occurs at the 4-position. However, since the 4-position is already substituted in the target molecule, nitration would likely occur at an available position on the pyrazole ring, potentially the 3-position, or on the N-phenyl ring if one were present. The nitration of 3-methyl-1,5-diphenylpyrazole, for example, leads to substitution on the phenyl rings and the 4-position of the pyrazole ring. bldpharm.com The nitration of 3-acetyl-1-methylpyrazole with nitric acid in acetic anhydride (B1165640) yields 4-nitro-3-acetyl-1-methylpyrazole. nih.gov

Sulfonation: Sulfonation of pyrazoles can be achieved using fuming sulfuric acid (oleum). For 1-phenylpyrazole, sulfonation with oleum (B3057394) occurs on the phenyl ring, while chlorosulfuric acid leads to sulfonation at the 4-position of the pyrazole ring. nih.gov Given that the 4-position is occupied, sulfonation of 4-Acetyl-5-methylpyrazole-1-carboxamide would likely occur at the 3-position.

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic rings using a Vilsmeier reagent (e.g., POCl₃/DMF). This reaction typically occurs at the 4-position of the pyrazole ring. mdpi.comresearchgate.netnih.gov Since this position is blocked in the target molecule, the reaction is unlikely to proceed unless it can occur at another position, such as the 3-position, or on an N-aryl substituent if present.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups and contains a good leaving group (e.g., a halogen). scbt.comosti.gov For example, 4-halonitro-pyrazolecarboxylic acids can undergo nucleophilic substitution with arylamines. Therefore, if a halogen were introduced onto the pyrazole ring of 4-Acetyl-5-methylpyrazole-1-carboxamide, it could potentially be displaced by a nucleophile, especially if further activating groups are present.

| Reaction | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-acetyl-5-methylpyrazole-1-carboxamide |

| Sulfonation | Fuming H₂SO₄ | 4-Acetyl-5-methyl-1-carboxamoyl-1H-pyrazole-3-sulfonic acid |

| Nucleophilic Substitution (on a halo-derivative) | Nucleophile (e.g., R-NH₂), Catalyst (e.g., Cu salt) | Substituted pyrazole derivative |

Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally considered an electron-rich heterocyclic system, which typically makes nucleophilic substitution reactions challenging without the presence of activating groups. However, nucleophilic attacks can occur at positions 3 and 5. mdpi.com The susceptibility of the pyrazole ring to nucleophilic substitution is significantly influenced by the substituents attached to the ring. For instance, the presence of strong electron-withdrawing groups can facilitate nucleophilic substitution. mdpi.com

Research on related pyrazole systems has shown that nucleophilic substitution can be achieved. For example, studies on 5-chloropyrazoles have demonstrated that the chlorine atom can be displaced by nucleophiles. mdpi.com While direct studies on the nucleophilic substitution of the acetyl or methyl groups on "4-Acetyl-5-methylpyrazole-1-carboxamide" are not extensively detailed in the provided results, the general principles of pyrazole chemistry suggest that such reactions would be difficult without prior modification of the substituents into better leaving groups.

Annulation and Cyclization Reactions Leading to Fused Heterocycles

The pyrazole core is a valuable building block for the synthesis of fused heterocyclic systems through annulation and cyclization reactions. These reactions often involve the substituents on the pyrazole ring, which can act as handles for building additional rings.

One common strategy involves the cyclocondensation of pyrazole derivatives with bifunctional reagents. For instance, 5-aminopyrazoles are widely used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles like β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. mdpi.com

Another approach is the [3+2] annulation reaction. This type of reaction has been used to construct pyrazole-fused spiroketals from 4-bromo pyrazolones and benzofuran-derived azadienes. rsc.org Additionally, [3+2] annulation reactions with nitroalkenes are a key method for synthesizing various five-membered nitrogen heterocycles. chim.it

The acetyl group in "4-Acetyl-5-methylpyrazole-1-carboxamide" could potentially participate in cyclization reactions. For example, it could react with hydrazines to form pyrazolo[3,4-d]pyridazines. researchgate.net The synthesis of various substituted pyrazoles often begins with a cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. mdpi.comnih.gov

Derivatization Strategies for Enhancing Chemical Diversity

The chemical diversity of pyrazole carboxamides can be enhanced through various derivatization strategies targeting different parts of the molecule.

Modification of the Carboxamide Group: The amide functionality can be a key point for derivatization. For instance, pyrazole carboxylic acids can be converted to their corresponding acid chlorides, which are then reacted with a variety of amines or alcohols to generate a library of amide and ester derivatives. researchgate.netnih.gov

Reactions at the Pyrazole Ring Nitrogen: The nitrogen atom of the pyrazole ring can be alkylated using reagents like alkyl halides or dimethyl sulfate. pharmaguideline.com This allows for the introduction of a wide range of substituents at this position.

Functionalization of Ring Substituents: The acetyl group at the 4-position offers numerous possibilities for derivatization. It can undergo reactions typical of ketones, such as condensation reactions or conversion to other functional groups. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further modified. mdpi.com

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, providing an efficient route to diverse pyrazole derivatives. researchgate.net

Through these strategies, a wide array of analogs of "4-Acetyl-5-methylpyrazole-1-carboxamide" can be synthesized, which is a common practice in fields like medicinal chemistry to explore structure-activity relationships. researchgate.netnih.gov

Coordination Chemistry and Ligand Design with Pyrazole Carboxamide Scaffolds

Pyrazole (B372694) Carboxamides as Ligands for Metal Complexes

Pyrazole carboxamides are a class of heterocyclic compounds that have garnered significant attention in coordination chemistry. Their utility stems from the presence of multiple potential donor atoms—the two nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the carboxamide group. This multifunctionality allows them to act as versatile ligands, forming stable complexes with a wide array of metal ions. The specific substituents on the pyrazole ring and the carboxamide nitrogen further influence the electronic properties and steric environment of the ligand, thereby dictating the structure and reactivity of the resulting metal complexes.

The synthesis of metal complexes with pyrazole-based ligands, including those with carboxamide functionalities, is typically achieved through straightforward, high-yield procedures. A common method involves the reaction of a metal salt with the pyrazole carboxamide ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The reaction conditions, including temperature, pH, and the molar ratio of metal to ligand, can be fine-tuned to isolate complexes with specific stoichiometries and coordination geometries.

For instance, the synthesis of complexes with ligands like N,N-Diethyl-5(3)-methylpyrazole-3(5)-carboxamide (MPDA) involves reacting the ligand with various metal salts (e.g., chlorides, bromides, nitrates) to yield bis-complexes of the type M(MPDA)₂X₂·nH₂O, where M can be Co(II), Ni(II), or Cu(II) nanobioletters.com. Similarly, mononuclear complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been synthesized by reacting the ligand with Cd(II), Cu(II), and Fe(III) salts in an aqueous ethanolic solution nih.gov. The formation of these complexes is often facilitated by refluxing the reaction mixture, followed by crystallization through slow evaporation of the solvent nih.gov.

While a specific synthesis for a 4-Acetyl-5-methylpyrazole-1-carboxamide complex has not been detailed in the reviewed literature, a synthetic route for a related compound, 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, involves the reaction of 2-oxo-N'-(4-tolyl)propanehydrazolyl chloride with 3-oxobutanamide in the presence of sodium ethoxide nih.govacs.org. This highlights a potential pathway for synthesizing the parent ligand, which could then be reacted with various metal salts to form complexes.

A general synthetic scheme for a hypothetical metal complex of 4-Acetyl-5-methylpyrazole-1-carboxamide could be postulated as follows:

Ligand Synthesis:

Reaction of a suitable β-diketone precursor with a carboxamide-substituted hydrazine (B178648) derivative.

Complex Formation:

Stirring a solution of the 4-Acetyl-5-methylpyrazole-1-carboxamide ligand with a metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Ni(II), Co(II), Zn(II)) in a solvent like ethanol or methanol.

The reaction may be heated to facilitate complexation.

Slow evaporation of the solvent or cooling of the solution would then yield the crystalline metal complex.

The structural diversity of metal-pyrazole carboxamide complexes is a testament to the flexibility of the pyrazole carboxamide scaffold as a ligand. X-ray crystallography is the definitive method for elucidating the precise coordination geometry and bonding modes within these complexes.

In many instances, pyrazole-based ligands act as monodentate donors through the pyridine-like nitrogen atom of the pyrazole ring researchgate.net. However, the presence of the carboxamide group introduces additional donor sites, allowing for bidentate or even bridging coordination modes. For example, in complexes of N,N-Diethyl-5(3)-methyl pyrazole-3(5)-carboxamide, the ligand functions as a neutral bidentate (N,O) donor, coordinating through the pyrazolyl ring nitrogen and the amide oxygen nanobioletters.com.

The coordination geometry around the metal center is highly dependent on the metal ion, the counter-anion, and the steric bulk of the ligand. Octahedral, tetrahedral, and square planar geometries are commonly observed. For example, complexes of 3-amino-4-acetyl-5-methylpyrazole with Zn(II) have been found to exhibit a distorted tetrahedral coordination, with the metal atom coordinated to two nitrogen atoms from two ligand molecules and two halide or thiocyanate (B1210189) anions researchgate.net. In contrast, some Co(II) halo-complexes with N,N-Diethyl-5(3)-methyl pyrazole-3(5)-carboxamide exist as a mixture of tetrahedral and octahedral forms, while the corresponding Ni(II) complexes are typically pseudo-octahedral nanobioletters.com.

Dinuclear and polynuclear structures can also be formed, particularly when the pyrazolate anion acts as a bridging ligand between two metal centers nih.gov. Homoleptic dinuclear complexes of 8-quinoline-1H-pyrazole-3-carboxamide with Cu(II) and Ni(II) feature two metal centers bridged by the pyrazolate nitrogen atoms of the ligands, resulting in a distorted square planar geometry around each metal ion researchgate.net.

A summary of coordination geometries observed in some pyrazole-based complexes is presented in the table below.

| Ligand | Metal Ion | Coordination Geometry | Reference |

| 3-amino-4-acetyl-5-methylpyrazole | Zn(II) | Distorted Tetrahedral | researchgate.net |

| N,N-Diethyl-5(3)-methyl pyrazole-3(5)-carboxamide | Ni(II) | Pseudo-Octahedral | nanobioletters.com |

| 8-quinoline-1H-pyrazole-3-carboxamide | Cu(II), Ni(II) | Distorted Square Planar | researchgate.net |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | Octahedral | nih.gov |

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are invaluable for characterizing metal-pyrazole carboxamide complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. The coordination of the pyrazole ring nitrogen to the metal center is typically evidenced by a shift in the ν(C=N) stretching vibration. Similarly, if the carboxamide oxygen is involved in coordination, a shift in the ν(C=O) stretching frequency to a lower wavenumber is expected. In complexes of 3-amino-4-acetyl-5-methylpyrazole, new bands corresponding to ν(M-N) are observed in the far-IR region, confirming the coordination of the pyrazole nitrogen researchgate.net. For pyrazole-carboxamide derivatives, shifts in the NH stretching vibrations can also indicate involvement in hydrogen bonding or coordination nih.gov.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for confirming the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. For instance, in platinum(IV) complexes with pyrazine (B50134) carboxamide, the ¹H NMR spectra show shifts in the signals corresponding to the protons of the coordinated ligand nih.gov.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide insights into the geometry of the coordination sphere. The d-d transitions observed are characteristic of the metal ion and its environment. For example, the electronic spectral features of Co(II) complexes with N,N-Diethyl-5(3)-methyl pyrazole-3(5)-carboxamide can distinguish between tetrahedral and octahedral geometries nanobioletters.com.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the presence of solvent molecules, such as water of crystallization. The decomposition of metal complexes of 3-amino-4-acetyl-5-methylpyrazole with zinc(II) halides occurs in successive endothermic and exothermic steps, with the thermal stability being dependent on the halide anion researchgate.net. Similarly, thermal analysis of novel pyrazole carboxamide derivatives has been used to confirm their thermal stability up to 300°C nih.gov.

A summary of key spectroscopic and thermal data for related pyrazole complexes is provided below.

| Technique | Observation | Compound Type | Reference |

| IR Spectroscopy | Shift in ν(C=O) and ν(C=N) upon coordination | Pyrazole carboxamide complexes | nanobioletters.com |

| NMR Spectroscopy | Shifts in proton and carbon signals near coordination sites | Diamagnetic pyrazole complexes | nih.gov |

| UV-Visible Spectroscopy | d-d transitions indicative of coordination geometry | Transition metal-pyrazole complexes | nanobioletters.com |

| Thermal Analysis (TGA/DSC) | Determination of thermal stability and decomposition pathways | Zinc(II)-pyrazole complexes | researchgate.net |

Ligand Design Principles Based on Pyrazole Carboxamide Frameworks

The design of ligands based on the pyrazole carboxamide framework is a strategic approach to developing metal complexes with desired properties for applications in catalysis, materials science, and medicinal chemistry. The versatility of this framework allows for systematic modifications to tune the steric and electronic properties of the ligand.

Key design principles include:

Substitution on the Pyrazole Ring: Introducing electron-donating or electron-withdrawing groups at the 3, 4, or 5-positions of the pyrazole ring can modulate the electron density on the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond. For example, methyl groups are electron-donating and can enhance the basicity of the pyrazole nitrogens.

Modification of the Carboxamide Group: The nature of the substituents on the carboxamide nitrogen (R¹ and R² in a -CONR¹R² group) can significantly impact the steric hindrance around the metal center. Bulky substituents can enforce specific coordination geometries or create coordinatively unsaturated metal centers, which can be beneficial for catalytic applications.

Introduction of Additional Functional Groups: Incorporating other coordinating groups, such as pyridyl or quinolinyl moieties, can increase the denticity of the ligand, leading to the formation of more stable chelate complexes. The 8-quinoline-1H-pyrazole-3-carboxamide ligand is an excellent example of this design principle, where the quinoline (B57606) nitrogen can also participate in coordination researchgate.net.

Control of Regioisomerism: The position of the carboxamide group on the pyrazole ring (e.g., 1-carboxamide (B11826670) vs. 3-carboxamide vs. 4-carboxamide) will lead to different coordination behaviors and resulting complex structures. For instance, a clear preference for the 5-regioisomer over the 3-regioisomer was observed in a series of pyrazolopyridinone carboxamide inhibitors, with the latter showing a significant drop in activity acs.org.

These design principles enable the rational development of pyrazole carboxamide ligands for specific applications. For example, in the context of creating anticancer agents, the pyrazole carboxamide scaffold can be modified to enhance binding affinity to biological targets like DNA or specific enzymes jst.go.jpmdpi.com.

Electrochemical Properties of Pyrazole Carboxamide Metal Complexes

The redox potential of a metal complex can be tuned by modifying the ligand framework. Electron-donating groups on the pyrazole ring would be expected to make the metal center more electron-rich, thus making it easier to oxidize (a more negative redox potential). Conversely, electron-withdrawing groups would make the metal center more electron-deficient and harder to oxidize (a more positive redox potential).

Further research into the cyclic voltammetry and other electrochemical techniques for a broader range of metal-pyrazole carboxamide complexes would be highly valuable for elucidating their electron transfer properties and exploring their potential in redox-active applications.

Structure Reactivity Relationship Studies in Pyrazole Carboxamide Chemistry

Influence of Substituents on Synthetic Outcomes and Reaction Pathways

The synthetic routes to and subsequent reactions of pyrazole (B372694) carboxamides are heavily influenced by the nature and position of substituents on the pyrazole core. In the case of 4-Acetyl-5-methylpyrazole-1-carboxamide, the acetyl, methyl, and carboxamide groups each play a distinct role in directing chemical transformations.

The pyrazole ring itself is a stable aromatic heterocycle, but the attached functional groups provide reactive handles. The synthesis of such polysubstituted pyrazoles often involves the cyclization of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a molecule with similarly reactive functional groups. The specific precursors for 4-Acetyl-5-methylpyrazole-1-carboxamide would be chosen to install the acetyl and methyl groups at the desired positions.

Post-synthesis, the substituents guide the molecule's reactivity. The acetyl group, with its electrophilic carbonyl carbon, is a prime site for nucleophilic attack. It can undergo reactions such as reduction to an alcohol or conversion to an oxime. The methyl group, being electron-donating, can subtly influence the electron density of the pyrazole ring, potentially affecting the regioselectivity of electrophilic substitution reactions, should the reaction conditions be harsh enough to overcome the inherent stability of the ring.

The carboxamide group at the 1-position is a key modulator of reactivity. Its presence influences the electronic properties of the pyrazole ring and can participate in various chemical reactions. For instance, the amide bond can be hydrolyzed under acidic or basic conditions, and the amide nitrogen can exhibit nucleophilic character in certain reactions.

Research on related pyrazole carboxamides has shown that the substituents can be varied to fine-tune the molecule's properties. For example, in a study on pyrazole-4-carboxamide derivatives, different substituents at various positions on the pyrazole ring were explored to optimize their biological activity. nih.gov This highlights the modular nature of pyrazole chemistry, where each component of the molecule can be altered to achieve a desired outcome.

Table 1: Influence of Substituents on the Reactivity of 4-Acetyl-5-methylpyrazole-1-carboxamide

| Substituent | Position | General Influence on Reactivity | Potential Reactions |

| Acetyl | 4 | Provides an electrophilic center. | Nucleophilic addition, reduction, oxidation, condensation. |

| Methyl | 5 | Electron-donating, influences ring electronics. | Can direct electrophilic substitution (under forcing conditions). |

| Carboxamide | 1 | Electron-withdrawing, potential for hydrolysis. | Hydrolysis, reduction to an amine. |

Correlation between Molecular Structure and Chemical Stability

The chemical stability of 4-Acetyl-5-methylpyrazole-1-carboxamide is a direct consequence of its molecular architecture. The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. This aromaticity arises from the cyclic, planar arrangement of atoms with a continuous loop of overlapping p-orbitals containing six π-electrons.

The stability of pyrazole derivatives can be influenced by environmental factors such as pH and temperature. evitachem.com In the solid state, the stability is often enhanced by the formation of intermolecular interactions, such as hydrogen bonds. For instance, the crystal structure of a related compound, 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, reveals the formation of inversion dimers through N-H···O hydrogen bonds. nih.gov Similar interactions would be expected for 4-Acetyl-5-methylpyrazole-1-carboxamide, contributing to its stability in the solid form.

Impact of Tautomerism on Reactivity Profiles

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a crucial aspect of pyrazole chemistry. nih.govencyclopedia.pub The reactivity of pyrazoles is intimately linked to their tautomeric state, as different tautomers can exhibit distinct chemical properties. nih.gov

For 4-Acetyl-5-methylpyrazole-1-carboxamide, the substitution at the N1 position by the carboxamide group prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. However, other forms of tautomerism are possible and can significantly impact its reactivity profile.

One such possibility is keto-enol tautomerism involving the acetyl group at the C4 position. The acetyl group can exist in equilibrium with its enol form, 4-(1-hydroxyvinyl)-5-methylpyrazole-1-carboxamide. The enol form introduces a nucleophilic double bond and an acidic hydroxyl group, which would exhibit different reactivity compared to the keto form. For instance, the enol could be more susceptible to electrophilic attack.

Another potential tautomerism is the amide-imidol tautomerism of the carboxamide group at the N1 position. The carboxamide can exist in equilibrium with its imidol tautomer, N-(1H-pyrazol-1-yl(imino)methyl)acetamide. The imidol form possesses a C=N double bond and a hydroxyl group, altering the hydrogen bonding capabilities and the electronic properties of the molecule.

The equilibrium between these tautomeric forms can be influenced by factors such as the solvent, temperature, and pH. researchgate.net The presence of a particular tautomer can dictate the outcome of a chemical reaction by presenting a different set of reactive sites.

Table 2: Potential Tautomeric Forms of 4-Acetyl-5-methylpyrazole-1-carboxamide

| Tautomer Name | Key Structural Feature | Potential Impact on Reactivity |

| Keto form (dominant) | C=O in the acetyl group | Electrophilic carbonyl carbon. |

| Enol form | C=C-OH from the acetyl group | Nucleophilic double bond, acidic OH group. |

| Amide form (dominant) | C=O and N-H in the carboxamide | Hydrogen bond donor and acceptor. |

| Imidol form | C=N and O-H in the carboxamide | Altered electronic properties and hydrogen bonding. |

Computational Approaches to Structure-Reactivity Correlations

In recent years, computational chemistry has emerged as a powerful tool for understanding and predicting the structure-reactivity relationships of molecules. jst.go.jp Methods such as Density Functional Theory (DFT) and molecular docking simulations can provide valuable insights into the electronic structure, stability, and potential interactions of compounds like 4-Acetyl-5-methylpyrazole-1-carboxamide.

DFT calculations can be employed to determine the optimized geometry of the molecule and to calculate various electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, thereby rationalizing the observed reactivity. For instance, the calculated energy gap between the HOMO and LUMO can be an indicator of the chemical reactivity of the molecule. researchgate.net

Furthermore, computational methods can be used to study the relative stabilities of different tautomers and to calculate the energy barriers for their interconversion. researchgate.net This information is crucial for understanding which tautomeric form is likely to be present under specific conditions and how this will influence the reaction pathways.

Molecular docking simulations are particularly useful for investigating the potential biological activity of a molecule. nih.gov By simulating the interaction of 4-Acetyl-5-methylpyrazole-1-carboxamide with the active site of a biological target, such as an enzyme or a receptor, it is possible to predict its binding affinity and mode of interaction. acs.org These simulations can help to correlate the structural features of the molecule with its potential biological function and can guide the design of more potent analogues.

The application of these computational approaches to 4-Acetyl-5-methylpyrazole-1-carboxamide can provide a detailed, atom-level understanding of its chemical behavior, complementing experimental studies and accelerating the process of drug discovery and development.

Future Research Trajectories and Interdisciplinary Opportunities in Pyrazole Carboxamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) carboxamides is a cornerstone of their development for various applications. nih.govbenthamdirect.com Current research is actively exploring greener and more efficient synthetic strategies to overcome the limitations of traditional methods.

Future efforts will likely concentrate on the following:

Catalyst Innovation: The development of reusable and highly efficient catalysts, such as heterogeneous catalysts like Amberlyst-15, is a key area of interest. researchgate.netresearchgate.netnanobioletters.com These catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable processes. Research into novel catalytic systems, including the use of earth-abundant metals and organocatalysts, is expected to grow.

Alternative Reaction Media: The use of environmentally benign solvents, such as water or ionic liquids, is gaining traction. researchgate.net Aqueous media not only reduce the environmental impact but can also offer unique reactivity and selectivity.

Flow Chemistry and Process Intensification: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives. nih.gov Further exploration of this technique for the synthesis of a wider range of pyrazole carboxamides is anticipated.

A comparative look at conventional versus emerging synthetic methods highlights the potential for improvement:

| Synthetic Approach | Description | Advantages | Challenges |

| Conventional Synthesis | Often involves multi-step reactions with stoichiometric reagents and organic solvents. google.com | Well-established and versatile. | Can generate significant waste, may require harsh reaction conditions. |

| Catalytic Methods | Employs catalysts to accelerate reactions and improve selectivity. researchgate.netmdpi.com | Increased efficiency, potential for recyclability, milder reaction conditions. | Catalyst cost and stability can be concerns. |

| Green Chemistry Approaches | Utilizes environmentally friendly solvents and reagents. researchgate.net | Reduced environmental impact, improved safety. | Reaction rates and yields may need optimization. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced control, improved safety and scalability, higher yields. | Initial setup costs can be high. |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

A thorough understanding of the three-dimensional structure and dynamic behavior of pyrazole carboxamides is crucial for rational drug design and the development of new materials. Advanced spectroscopic techniques are indispensable tools for these investigations.

Future research will increasingly rely on:

Multidimensional NMR Spectroscopy: Techniques like 1H-NMR and 13C-NMR are fundamental for structural elucidation. nih.govnih.govnih.gov Advanced multidimensional NMR experiments can provide detailed insights into molecular conformation, dynamics, and intermolecular interactions.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of molecules, including bond lengths, bond angles, and crystal packing. nih.govacs.org This data is invaluable for understanding structure-activity relationships.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for accurate molecular weight determination and elemental analysis, confirming the identity and purity of synthesized compounds. nih.govnih.gov

Computational Modeling and Molecular Dynamics: In conjunction with experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations can predict binding modes with biological targets and simulate the dynamic behavior of molecules over time. nih.govjst.go.jpresearchgate.net These simulations provide insights that are often difficult to obtain through experimental means alone.

The integration of these techniques provides a comprehensive picture of the static and dynamic properties of pyrazole carboxamides. For instance, NMR can reveal conformational changes in solution, while X-ray crystallography provides a snapshot of the solid-state structure. MD simulations can then be used to model the transition between different conformational states.

Exploration of Novel Chemical Transformations and Derivatizations

The functionalization and derivatization of the pyrazole carboxamide scaffold are key strategies for modulating its biological activity and physical properties. nih.govnih.gov Future research will focus on discovering and applying novel chemical transformations to create diverse libraries of compounds for screening.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for introducing new functional groups into the pyrazole carboxamide core at a late stage of the synthesis allows for the rapid generation of analogs without the need to restart the entire synthetic sequence.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties.

Click Chemistry: The use of highly efficient and selective "click" reactions can simplify the synthesis of complex pyrazole carboxamide derivatives and conjugates.

Photoredox Catalysis: This emerging area of synthesis uses light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional methods.

The derivatization of the pyrazole core allows for the fine-tuning of its properties. For example, the introduction of different substituents on the pyrazole ring or the carboxamide nitrogen can significantly impact the compound's biological activity. nih.govnih.gov

| Derivative Class | Synthetic Strategy | Potential Applications |

| N-Aryl/Alkyl Derivatives | Reaction of the pyrazole with various alkyl or aryl halides. nih.gov | Modulation of lipophilicity and steric bulk to influence biological target binding. |

| Thioamide Analogs | Replacement of the carboxamide oxygen with sulfur. nih.govresearchgate.net | Altered hydrogen bonding capacity and electronic properties. |

| Fused Heterocyclic Systems | Cyclization reactions involving substituents on the pyrazole ring. chim.it | Creation of rigid, conformationally constrained analogs. |

| Conjugates with other Bioactive Molecules | Linking the pyrazole carboxamide to other pharmacophores. | Development of hybrid drugs with dual modes of action. |

Application of Machine Learning and AI in Pyrazole Carboxamide Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. youtube.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle.

In the context of pyrazole carboxamide chemistry, ML and AI can be applied to:

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and synthetic accessibility of novel pyrazole carboxamide derivatives. nih.govschrodinger.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new pyrazole carboxamide structures with desired properties. youtube.com These models can explore a vast chemical space to identify novel scaffolds and substitution patterns that may not be obvious to a human chemist.

Reaction Optimization and Prediction: ML algorithms can be used to predict the optimal reaction conditions for the synthesis of pyrazole carboxamides, including catalyst, solvent, and temperature. schrodinger.com This can lead to higher yields and fewer side products.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex pyrazole carboxamide targets by suggesting viable synthetic routes.

The synergy between computational and experimental approaches is crucial. For example, an ML model might predict a set of promising pyrazole carboxamide structures, which are then synthesized and tested in the lab. The experimental results can then be used to retrain and improve the ML model, creating a virtuous cycle of discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetyl-5-methylpyrazole-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazine derivatives, followed by acetylation and carboxamide functionalization. For example, cyclocondensation using phenylhydrazine and DMF-DMA under reflux yields pyrazole intermediates, which are hydrolyzed under basic conditions (e.g., NaOH/ethanol) to generate carboxylic acid derivatives. Subsequent reactions with acetylating agents (e.g., acetic anhydride) and carboxamide-forming reagents (e.g., NH₃ or substituted amines) complete the synthesis. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature control to minimize side products. Purification via recrystallization or column chromatography is critical for high-purity yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4-Acetyl-5-methylpyrazole-1-carboxamide and its derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetyl and carboxamide groups).

- ¹H/¹³C NMR : Confirms substituent positions and electronic environments (e.g., methyl protons at δ 2.1–2.5 ppm).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, critical for validating computational models.

- Mass spectrometry (ESI-TOF) : Determines molecular ion peaks and fragmentation patterns.

- Elemental analysis : Validates purity and empirical formula. Cross-referencing these techniques ensures structural accuracy .

Advanced Research Questions

Q. How can researchers functionalize the pyrazole core of 4-Acetyl-5-methylpyrazole-1-carboxamide to explore structure-activity relationships (SAR)?

- Methodological Answer : Functionalization strategies include:

- Electrophilic substitution : Introduce halogen or nitro groups at the pyrazole C-3/C-5 positions using HNO₃/H₂SO₄ or halogenation reagents.

- N-Alkylation/Arylation : Modify the carboxamide nitrogen with alkyl/aryl halides to enhance lipophilicity or target specificity.

- Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for π-stacking interactions.

- Thiourea/oxadiazole derivatization : Replace the carboxamide group with thiourea (via NH₄SCN) or cyclize to form oxadiazoles for bioactivity screening .

Q. What strategies are employed to assess the pharmacological potential of 4-Acetyl-5-methylpyrazole-1-carboxamide derivatives, particularly regarding analgesic and anti-inflammatory activities?

- Methodological Answer :

- In vitro assays : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) to evaluate anti-inflammatory potential.

- In vivo models : Carrageenan-induced paw edema in rodents for anti-inflammatory testing; acetic acid-induced writhing for analgesic activity.

- Docking studies : Molecular docking against COX-2 or cannabinoid receptors (e.g., using AutoDock Vina) to predict binding affinities.

- Ulcerogenicity profiling : Compare gastrointestinal toxicity with standard NSAIDs (e.g., indomethacin) to assess safety .

Q. How do computational models like density functional theory (DFT) aid in predicting the electronic and structural properties of 4-Acetyl-5-methylpyrazole-1-carboxamide?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets to predict bond lengths, angles, and electrostatic potential surfaces.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) observed in crystallographic data.

- Frontier molecular orbital (FMO) analysis : Computes HOMO-LUMO gaps to assess reactivity and charge transfer potential.

- Validation : Compare computational results with experimental XRD or spectroscopic data to refine force fields .

Q. What analytical approaches resolve discrepancies in spectral data or biological activity observed across studies of pyrazole carboxamide derivatives?

- Methodological Answer :

- Purity verification : Use HPLC or TLC to confirm absence of isomers or impurities affecting spectral interpretation.

- Isomer differentiation : Employ NOESY NMR or chiral chromatography to distinguish regioisomers or enantiomers.

- Biological reproducibility : Standardize assay protocols (e.g., cell lines, animal models) and validate with positive controls (e.g., celecoxib for COX-2 inhibition).

- Meta-analysis : Cross-reference synthetic conditions (e.g., solvent, catalyst) and substituent effects across literature to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。